molecular formula C11H7ClN2O2S B1607744 2-[(4-Chlorophenyl)thio]-3-nitropyridine CAS No. 26820-31-5

2-[(4-Chlorophenyl)thio]-3-nitropyridine

Cat. No.: B1607744
CAS No.: 26820-31-5
M. Wt: 266.7 g/mol
InChI Key: ANCQATHISNEWKS-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)thio]-3-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a 4-chlorophenylthio group

Preparation Methods

The synthesis of 2-[(4-Chlorophenyl)thio]-3-nitropyridine typically involves the reaction of 4-chlorothiophenol with 3-nitropyridine under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

2-[(4-Chlorophenyl)thio]-3-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The chlorophenylthio group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the nitro group can be replaced with various aryl or alkyl groups using palladium catalysts and boronic acids.

Scientific Research Applications

2-[(4-Chlorophenyl)thio]-3-nitropyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)thio]-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenylthio group can also modulate the compound’s binding affinity to its targets, influencing its overall activity.

Comparison with Similar Compounds

2-[(4-Chlorophenyl)thio]-3-nitropyridine can be compared with other similar compounds such as:

    2-[(4-Chlorophenyl)thio]-4-nitropyridine: Similar structure but with the nitro group at a different position, which can affect its reactivity and applications.

    2-[(4-Chlorophenyl)thio]-3-aminopyridine:

    2-[(4-Chlorophenyl)thio]-3-bromopyridine: The nitro group is replaced with a bromine atom, which can participate in different types of chemical reactions.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the 2-[(4-Chlorophenyl)thio] substituent in pyridine chemistry.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2S/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCQATHISNEWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379003
Record name 2-[(4-Chlorophenyl)sulfanyl]-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671228
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26820-31-5
Record name 2-[(4-Chlorophenyl)sulfanyl]-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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